molecular formula C7H5NO3 B8679788 5-Nitrosotropolone CAS No. 2297-94-1

5-Nitrosotropolone

Cat. No.: B8679788
CAS No.: 2297-94-1
M. Wt: 151.12 g/mol
InChI Key: FYTNKOSUJSUKML-UHFFFAOYSA-N
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Description

5-Nitrosotropolone is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

  • Organic Chemistry :
    • The unique structure of 5-nitrosotropolone allows for various reactions that are critical in organic synthesis. Its derivatives have been studied for their reactivity and stability under different conditions, making them valuable intermediates in synthetic pathways.
  • Medicinal Chemistry :
    • Preliminary studies suggest that this compound and its derivatives may possess biological activities that warrant further investigation. The nitroso group can influence the pharmacological properties of the compound, potentially leading to applications in drug design and development.
  • Material Science :
    • The properties of this compound make it suitable for applications in material science, particularly in the development of novel materials with specific electronic or optical properties. Research into its polymerization processes could yield materials with unique characteristics.

Case Studies

  • Case Study 1: Synthesis and Reactivity
    A study published in Chemical Letters explored the synthesis of various this compound derivatives and evaluated their reactivity under different conditions. The findings indicated that certain derivatives exhibited enhanced stability and reactivity, suggesting potential applications in catalysis .
  • Case Study 2: Biological Activity Assessment
    Research conducted to assess the biological activity of this compound derivatives demonstrated promising results in inhibiting specific bacterial strains. This highlights the compound's potential role as an antimicrobial agent .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Organic ChemistrySynthesis of derivatives for further reactionsEnhanced reactivity observed
Medicinal ChemistryPotential antimicrobial propertiesInhibition of bacterial strains
Material ScienceDevelopment of novel materialsUnique electronic properties

Q & A

Basic Research Questions

Q. How can the structural ambiguity of 5-nitrosotropolone (nitroso vs. oxime tautomers) be resolved experimentally?

Methodological Answer:

  • Use spectroscopic techniques (NMR, UV-Vis) to analyze tautomeric equilibrium. Evidence from NMR chemical shifts and UV absorption shifts at varying concentrations (e.g., λmax shifts to longer wavelengths in dilute solutions) can distinguish between nitroso (1A) and oxime (1B) forms. Computational modeling (DFT) may supplement experimental data to predict stability .
  • Key Reference: Ito et al. (2009) demonstrated that tropoquinone-5-monoxime (1B) is favored based on spectral data .

Q. What synthetic routes are reliable for preparing this compound?

Methodological Answer:

  • Nitrosation of tropolone derivatives under acidic conditions (e.g., HNO2) is a common approach. Validate purity via HPLC and characterize products using IR (C=O and N=O stretches) and mass spectrometry. Ensure reproducibility by documenting reaction parameters (temperature, solvent, stoichiometry) .
  • Key Reference: Sato et al. synthesized this compound via acetylation and subsequent nitrosation, with multi-step validation .

Q. How should researchers design experiments to assess this compound’s reactivity with azines?

Methodological Answer:

  • Conduct controlled reactions with pyridine derivatives under inert atmospheres. Monitor intermediates via TLC and isolate products using column chromatography. Characterize adducts (e.g., pyridoimidazotropolones) via X-ray crystallography or 2D NMR to confirm regioselectivity .
  • Key Reference: Reactions with azines involve Michael addition and cyclization steps, requiring precise stoichiometric control .

Advanced Research Questions

Q. How can contradictory UV spectral data (e.g., concentration-dependent λmax shifts) be interpreted for this compound?

Methodological Answer:

  • Perform UV titration experiments across pH gradients and concentrations. Use the Beer-Lambert law to assess dissociation constants. Compare with computational simulations (TD-DFT) to correlate spectral shifts with protonation states or tautomer ratios .
  • Key Reference: Dilute solutions favor the dissociated oxime form (3), explaining bathochromic shifts .

Q. What strategies optimize the synthesis of heterocyclic derivatives (e.g., pyridoimidazotropolones) from this compound?

Methodological Answer:

  • Screen azine substrates (pyridines, isoquinolines) for reactivity under varying conditions (e.g., solvent polarity, catalysts). Use kinetic studies (stopped-flow UV) to identify rate-determining steps. Validate mechanisms via isotopic labeling (e.g., 15N tracing) .
  • Key Reference: Multi-step mechanisms involving acetylation, Michael addition, and deacetoxylation require rigorous intermediate characterization .

Q. How can researchers address discrepancies in reported tautomeric ratios across solvents?

Methodological Answer:

  • Conduct solvent-dependent NMR studies (e.g., DMSO vs. CDCl3) to monitor tautomer populations. Apply van’t Hoff analysis to calculate thermodynamic parameters (ΔH, ΔS). Cross-validate with IR spectroscopy to detect hydrogen-bonding effects .
  • Key Reference: Solvent polarity significantly influences tautomeric equilibrium, necessitating explicit documentation in methods .

Q. Methodological Guidance

Q. What literature search strategies are effective for identifying this compound studies?

  • Use SciFinder or Reaxys with queries combining “this compound” and “tautomerism”/“synthesis” filters. Prioritize journals specializing in heterocyclic chemistry (e.g., Journal of Organic Chemistry). Track citations of seminal papers (e.g., Ito et al., 2009) to identify recent advances .

Q. How should conflicting data on reaction yields be analyzed?

  • Apply statistical tools (ANOVA, t-tests) to compare replicates. Report confidence intervals and outliers. Cross-reference experimental protocols (e.g., solvent purity, reaction scale) to identify variables affecting reproducibility .

Q. Ethical and Reporting Standards

  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility: document synthetic procedures, spectral data, and statistical analyses in the main text or supplementary materials .
  • Disclose funding sources and conflicts of interest in acknowledgments .

Properties

CAS No.

2297-94-1

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

2-hydroxy-5-nitrosocyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H5NO3/c9-6-3-1-5(8-11)2-4-7(6)10/h1-4H,(H,9,10)

InChI Key

FYTNKOSUJSUKML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC=C1N=O)O

Origin of Product

United States

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